Mechanism of action for 2-Aminopropane-1-sulfonyl fluoride in SuFEx chemistry
Mechanism of action for 2-Aminopropane-1-sulfonyl fluoride in SuFEx chemistry
An In-depth Technical Guide Topic: Mechanism of Action for 2-Aminopropane-1-sulfonyl Fluoride in SuFEx Chemistry
Abstract
Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a cornerstone of the "click chemistry" paradigm, leverages the unique reactivity of the sulfonyl fluoride (-SO₂F) group to create exceptionally stable covalent linkages.[1][2] This guide delves into the core mechanism of action of aliphatic sulfonyl fluorides within the SuFEx framework, using 2-aminopropane-1-sulfonyl fluoride as a representative model. We will explore the intrinsic stability and latent reactivity of the S(VI)-F bond, the mechanistic pathways of its reaction with biological nucleophiles, and its application in the fields of drug discovery and chemical biology. This document is intended for researchers, scientists, and drug development professionals seeking a deep, field-proven understanding of this powerful covalent chemistry. While 2-aminopropane-1-sulfonyl fluoride is used as a specific structural example, the principles discussed are broadly applicable to the wider class of aliphatic sulfonyl fluorides.
Introduction to Sulfur(VI) Fluoride Exchange (SuFEx) Chemistry
The "Click Chemistry" Philosophy
First conceptualized by Nobel Laureate K. Barry Sharpless, "click chemistry" describes a class of reactions that are modular, wide in scope, high-yielding, and generate only inoffensive byproducts.[3] These reactions are characterized by their reliability and specificity, often proceeding efficiently in complex biological environments.
Emergence of SuFEx: A New Generation of Click Chemistry
SuFEx was introduced as the next generation of click reactions, capitalizing on the unique properties of high-valent sulfur-fluoride bonds.[2] Unlike many other electrophiles, the sulfonyl fluoride functional group exhibits a remarkable balance of stability and reactivity.[4] It is largely inert in aqueous biological milieu and resistant to oxidation and reduction, yet can be spurred into highly efficient reaction with nucleophiles under specific conditions.[5][6] This combination of stability and controlled, latent reactivity makes it an ideal tool for reliably connecting molecular building blocks.[1][7]
The Privileged Role of the Sulfonyl Fluoride (-SO₂F) Group
The sulfonyl fluoride group is considered a "privileged warhead" in chemical biology.[8][9][10] Its utility stems from several key features:
-
Thermodynamic Stability: The S(VI)-F bond is significantly strong (homolytic bond dissociation energy of ~90 kcal/mol), rendering it stable to thermolysis and hydrolysis under physiological conditions.[5]
-
Resistance to Reduction: The cleavage of the S-F bond is heterolytic, making it resistant to reduction in environments rich in biological reductants like glutathione.[5][6]
-
Tunable Reactivity: While stable, the sulfur atom is electrophilic and can be activated to react with a wide range of nucleophiles, a critical feature for forming covalent bonds with biological targets.
2-Aminopropane-1-sulfonyl Fluoride: A Case Study in Aliphatic SuFEx Hubs
Rationale for Aliphatic Sulfonyl Fluorides in SuFEx
While aromatic sulfonyl fluorides are common, aliphatic variants offer distinct properties. They are excellent SuFEx agents with moderate reactivity, allowing for high functional group tolerance.[11] This controlled reactivity is crucial in drug discovery for designing irreversible inhibitors and protein labeling probes that minimize off-target reactions.[11]
Structural Features of 2-Aminopropane-1-sulfonyl Fluoride
2-Aminopropane-1-sulfonyl fluoride is a simple yet informative model for this class of reagents. Its key features are:
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The -SO₂F Warhead: The electrophilic center for the SuFEx reaction.
-
Aliphatic Scaffold: The propyl backbone provides a three-dimensional character, contrasting with the planar nature of aryl sulfonyl fluorides. This can be advantageous for probing non-planar binding pockets in proteins.
-
Primary Amine (-NH₂): This functional handle presents both an opportunity and a challenge. It can be used for secondary derivatization after an initial SuFEx reaction. However, its presence necessitates a protecting group strategy during synthesis and initial SuFEx reactions to prevent intramolecular or intermolecular self-reaction, where the amine of one molecule attacks the sulfonyl fluoride of another. This consideration is a key part of the experimental design.
Synthesis of Aliphatic Sulfonyl Fluorides (General Protocol)
The synthesis of aliphatic sulfonyl fluorides typically involves the conversion of more common functional groups like sulfonyl chlorides or sulfonic acids. A robust and widely used method is the fluoride-chloride exchange.[12]
Expert Insight: The choice of fluoride source is critical. While harsher reagents exist, using potassium bifluoride (KHF₂) in a biphasic system or in a polar aprotic solvent is often preferred as it is effective, less hazardous, and minimizes hydrolysis of the desired sulfonyl fluoride product.[12] The reaction's success hinges on increasing the nucleophilicity of the fluoride ion to displace the chloride.
Core Mechanism of Action in SuFEx Reactions
The Stability-Reactivity Paradox of the S(VI)-F Bond
The exceptional stability of the S(VI)-F bond is due to the high electronegativity of fluorine, which creates a strong, polarized covalent bond.[5] However, the sulfur atom remains highly electron-deficient (S δ+) and thus electrophilic. This "latent reactivity" can be unleashed by a suitable nucleophile, particularly when the reaction is facilitated by a base or a proton source that can stabilize the leaving fluoride ion.[4] In aqueous environments, this stabilization is provided by water molecules through hydrogen bonding.[5][6]
Nucleophilic Substitution at the Sulfur(VI) Center
The core SuFEx reaction is a nucleophilic substitution on the sulfur atom. A nucleophile (Nu:) attacks the electrophilic sulfur center, leading to a trigonal bipyramidal intermediate or transition state. The fluoride ion is subsequently displaced, forming a new, stable covalent bond between the nucleophile and the sulfonyl group.
Caption: Nucleophilic substitution at the S(VI) center in a SuFEx reaction.
Role of Catalysts/Bases in Activating the Nucleophile
In many SuFEx applications, especially with less reactive nucleophiles like phenols or within protein active sites, a base is required. The base does not activate the sulfonyl fluoride itself but rather deprotonates the nucleophile (e.g., a tyrosine residue to a tyrosinate anion), dramatically increasing its nucleophilicity and initiating the reaction.[4][13] Organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or tetramethylguanidine (TMG) are commonly employed for this purpose.[4][14]
Application in Drug Discovery & Bioconjugation
Covalent Targeting of Nucleophilic Amino Acid Residues
The true power of sulfonyl fluorides in drug discovery lies in their ability to form stable, covalent bonds with nucleophilic amino acid residues in protein targets.[8][15] This transforms a transient, reversible interaction into a permanent one, often leading to enhanced potency and duration of action. Unlike electrophiles that exclusively target cysteine, sulfonyl fluorides are known to react with a broader range of residues, significantly expanding the "targetable" proteome.[16][17]
| Amino Acid Residue | Nucleophilic Group | Reactivity Context |
| Serine (Ser) | Hydroxyl (-OH) | Highly activated in catalytic triads of proteases.[8][13] |
| Tyrosine (Tyr) | Phenolic Hydroxyl (-OH) | Reactivity enhanced by proximal basic residues.[13] |
| Lysine (Lys) | Epsilon-Amine (-NH₂) | Can be targeted, often requires proximity and favorable pKa.[8][13] |
| Threonine (Thr) | Hydroxyl (-OH) | Similar to Serine, but generally less reactive.[8] |
| Histidine (His) | Imidazole Ring | Context-dependent nucleophilicity.[8] |
| Table 1: Key amino acid residues targeted by sulfonyl fluoride warheads. |
Mechanism of Protein Labeling: A Hypothetical Scenario
Consider a target protein with a tyrosine residue in a binding pocket, adjacent to a lysine residue.
-
Initial Binding: A molecule like 2-aminopropane-1-sulfonyl fluoride (with its amine protected) reversibly binds within the pocket, positioning the -SO₂F group near the tyrosine.
-
Deprotonation: The nearby lysine residue, acting as a general base, deprotonates the tyrosine's phenolic hydroxyl group, generating a highly nucleophilic tyrosinate anion.
-
Covalent Attack: The tyrosinate attacks the electrophilic sulfur atom of the sulfonyl fluoride.
-
Bond Formation: The fluoride ion is expelled and stabilized by proton donors in the active site (or by solvent), forming an irreversible sulfonate ester linkage between the molecule and the protein.
Caption: Workflow for covalent protein modification by a sulfonyl fluoride probe.
Advantages in Fragment-Based Ligand Discovery (FBLD)
SuFEx chemistry is exceptionally well-suited for FBLD. Libraries of small, sulfonyl fluoride-containing fragments can be screened against a protein target.[15] Even weak, transient binding events can be captured and identified by mass spectrometry due to the formation of a permanent covalent bond. This allows for the identification of novel binding pockets and starting points for drug development that might be missed by conventional screening methods.[15]
Experimental Protocols
General Protocol for SuFEx Reaction with a Phenolic Nucleophile
This protocol describes a typical small-scale reaction between an aliphatic sulfonyl fluoride and a phenol, representative of a reaction with a tyrosine side chain.
Self-Validation: The protocol's integrity is maintained by including a control (no base) and confirming product formation via LC-MS analysis, which validates that the reaction is base-dependent as expected from the mechanism.
-
Reagent Preparation: In a clean, dry vial, dissolve the phenolic compound (1.0 eq) and the protected 2-aminopropane-1-sulfonyl fluoride (1.1 eq) in a suitable aprotic solvent (e.g., acetonitrile or THF) to a final concentration of 0.1 M.
-
Control Sample: Remove a small aliquot (e.g., 20 µL) for a t=0 control analysis by LC-MS.
-
Reaction Initiation: Add a strong, non-nucleophilic base such as DBU (1.2 eq) to the reaction mixture.
-
Monitoring: Stir the reaction at room temperature. Monitor the reaction progress by taking small aliquots every 1-2 hours and analyzing by thin-layer chromatography (TLC) or LC-MS. Look for the consumption of starting materials and the appearance of a new spot/peak corresponding to the product mass.
-
Workup: Once the reaction is complete, quench the mixture by adding a weak acid (e.g., saturated aq. NH₄Cl). Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS).
Protocol for Protein Labeling and Analysis by Intact LC-MS
This protocol outlines a typical experiment to confirm the covalent modification of a target protein.
-
Protein Preparation: Prepare a solution of the target protein in a suitable buffer (e.g., HEPES or PBS, pH 7.4) to a final concentration of 1-5 µM.
-
Compound Incubation: Add the sulfonyl fluoride probe (from a concentrated DMSO stock) to the protein solution to a final concentration of 20-50 µM (resulting in a final DMSO concentration of <1%).
-
Incubation: Incubate the mixture at a controlled temperature (e.g., 4 °C or 20 °C) for a defined period (e.g., 4-24 hours). Include a control sample with protein and DMSO only.
-
Sample Preparation for MS: Quench the reaction by adding an equal volume of 0.2% formic acid. Desalt the protein sample using a C4 ZipTip or similar reversed-phase cleanup method.
-
LC-MS Analysis: Analyze the desalted protein by liquid chromatography-mass spectrometry (LC-MS) using a system optimized for intact protein analysis.
-
Data Analysis: Deconvolute the resulting mass spectra. Compare the mass of the protein from the probe-treated sample to the DMSO control. A mass shift corresponding to the molecular weight of the sulfonyl fluoride fragment (minus the fluorine atom) confirms covalent modification.
Conclusion and Future Outlook
The mechanism of 2-aminopropane-1-sulfonyl fluoride, as a representative of aliphatic sulfonyl fluorides, is a robust and elegant example of SuFEx click chemistry. Its foundation lies in the unique stability-reactivity profile of the S(VI)-F bond, which allows for the precise and permanent covalent modification of biological targets. The ability to engage a diverse range of nucleophilic amino acid residues beyond cysteine opens up vast new opportunities in drug discovery, particularly for targeting proteins previously considered "undruggable."[15] Future developments will likely focus on creating more sophisticated SuFEx hubs with enhanced selectivity and exploring novel activation methods to further expand the chemical biology toolkit.
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